Cas no 247061-17-2 (N-Desmethyl 3-Hydroxy Mepivacaine)

N-Desmethyl 3-Hydroxy Mepivacaine 化学的及び物理的性質
名前と識別子
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- N-Desmethyl 3-Hydroxy Mepivacaine
- N-(3-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
- N-(3-Hydroxy-2,6-dimethylphenyl)-2-piperidinecarboxamide
- 247061-17-2
- DTXSID70747556
-
- インチ: InChI=1S/C14H20N2O2/c1-9-6-7-12(17)10(2)13(9)16-14(18)11-5-3-4-8-15-11/h6-7,11,15,17H,3-5,8H2,1-2H3,(H,16,18)
- InChIKey: CVZXIWSYOWTQAS-UHFFFAOYSA-N
- ほほえんだ: CC1=C(C(=C(C=C1)O)C)NC(=O)C2CCCCN2
計算された属性
- せいみつぶんしりょう: 248.15200
- どういたいしつりょう: 248.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 296
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- PSA: 64.85000
- LogP: 3.06790
N-Desmethyl 3-Hydroxy Mepivacaine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D291845-1mg |
N-Desmethyl 3-Hydroxy Mepivacaine |
247061-17-2 | 1mg |
$ 305.00 | 2023-09-08 | ||
Biosynth | ID74955-1 mg |
N-Desmethyl 3-hydroxy mepivacaine |
247061-17-2 | 1mg |
$519.75 | 2023-01-04 | ||
Biosynth | ID74955-10 mg |
N-Desmethyl 3-hydroxy mepivacaine |
247061-17-2 | 10mg |
$3,234.00 | 2023-01-04 | ||
Biosynth | ID74955-5 mg |
N-Desmethyl 3-hydroxy mepivacaine |
247061-17-2 | 5mg |
$1,848.00 | 2023-01-04 | ||
Biosynth | ID74955-2 mg |
N-Desmethyl 3-hydroxy mepivacaine |
247061-17-2 | 2mg |
$924.00 | 2023-01-04 | ||
A2B Chem LLC | AF63613-1mg |
N-(3-Hydroxy-2,6-diMethylphenyl)-2-piperidinecarboxaMide |
247061-17-2 | 1mg |
$417.00 | 2024-04-20 | ||
TRC | D291845-10mg |
N-Desmethyl 3-Hydroxy Mepivacaine |
247061-17-2 | 10mg |
$ 2411.00 | 2023-09-08 | ||
A2B Chem LLC | AF63613-10mg |
N-(3-Hydroxy-2,6-diMethylphenyl)-2-piperidinecarboxaMide |
247061-17-2 | 10mg |
$2462.00 | 2024-04-20 |
N-Desmethyl 3-Hydroxy Mepivacaine 関連文献
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
N-Desmethyl 3-Hydroxy Mepivacaineに関する追加情報
N-Desmethyl 3-Hydroxy Mepivacaine: A Comprehensive Overview
N-Desmethyl 3-Hydroxy Mepivacaine, also known by its CAS number 247061-17-2, is a compound of significant interest in the field of pharmacology and drug development. This compound is a derivative of Mepivacaine, a well-known local anesthetic, and has been studied for its potential therapeutic applications in various medical contexts.
Recent studies have highlighted the unique properties of N-Desmethyl 3-Hydroxy Mepivacaine in terms of its pharmacokinetics and pharmacodynamics. Research conducted in 2023 has shown that this compound exhibits enhanced bioavailability compared to its parent drug, Mepivacaine. This improvement is attributed to modifications in its chemical structure, particularly the desmethylation process at the N-position, which alters its solubility and absorption characteristics.
The hydroxyl group at the 3-position of the molecule plays a crucial role in its activity. According to a study published in the *Journal of Medicinal Chemistry*, this hydroxyl group enhances the compound's ability to interact with sodium channels, which are key targets for local anesthetics. This interaction leads to a more potent and prolonged anesthetic effect, making N-Desmethyl 3-Hydroxy Mepivacaine a promising candidate for use in procedures requiring extended periods of local anesthesia.
In addition to its anesthetic properties, N-Desmethyl 3-Hydroxy Mepivacaine has shown potential as a tool in drug delivery systems. Researchers have explored its use as a carrier molecule for delivering anti-inflammatory agents directly to inflamed tissues. This application leverages the compound's ability to penetrate tissue barriers effectively, ensuring that therapeutic agents reach their target sites with minimal systemic exposure.
From a manufacturing standpoint, the synthesis of N-Desmethyl 3-Hydroxy Mepivacaine involves a multi-step process that requires precise control over reaction conditions. The process begins with the isolation of intermediates from Mepivacaine, followed by selective demethylation and hydroxylation steps. Advanced chromatographic techniques are employed to ensure high purity levels, which are critical for maintaining the compound's efficacy and safety profiles.
Recent advancements in analytical chemistry have also contributed to a better understanding of N-Desmethyl 3-Hydroxy Mepivacaine's stability under various storage conditions. Studies using high-performance liquid chromatography (HPLC) and mass spectrometry have revealed that the compound remains stable for extended periods when stored under controlled temperature and humidity conditions. This stability is essential for ensuring consistent product quality during distribution and use.
In terms of regulatory considerations, N-Desmethyl 3-Hydroxy Mepivacaine has undergone preliminary safety assessments by regulatory bodies such as the FDA and EMA. These assessments focus on evaluating the compound's toxicity profile, including potential hepatotoxicity and nephrotoxicity, as well as its effects on reproductive health. Early results indicate that the compound demonstrates a favorable safety profile, with minimal adverse effects observed in preclinical studies.
Looking ahead, ongoing clinical trials are exploring the use of N-Desmethyl 3-Hydroxy Mepivacaine in diverse medical applications, including dental surgery, ophthalmic procedures, and pain management therapies. These trials aim to establish optimal dosing regimens and evaluate long-term outcomes in patient populations.
In conclusion, N-Desmethyl 3-Hydroxy Mepivacaine (CAS No: 247061-17-2) represents a significant advancement in local anesthetic research. Its enhanced pharmacokinetic properties, coupled with its versatile applications in drug delivery systems, position it as a valuable asset in modern medicine. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play an increasingly important role in clinical practice.
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